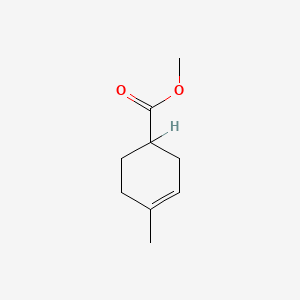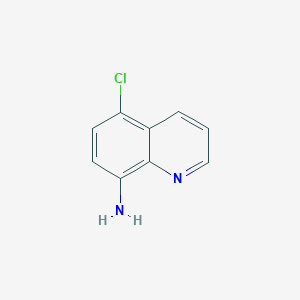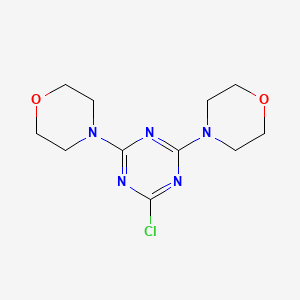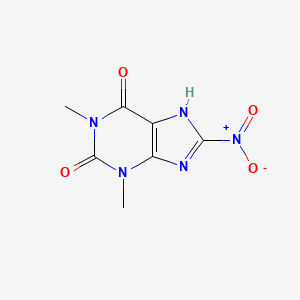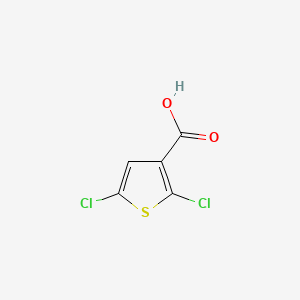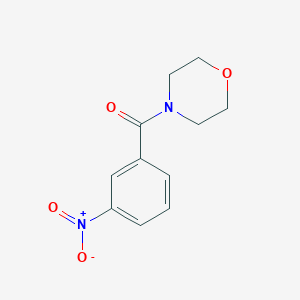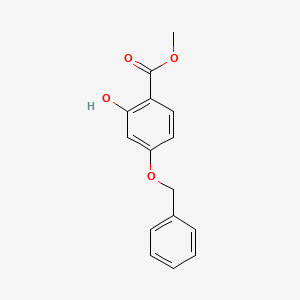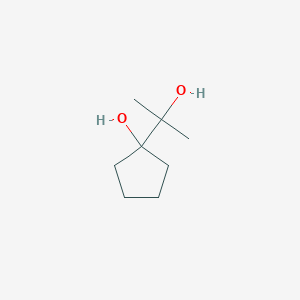
1-(1-Hydroxy-1-methylethyl)cyclopentanol
Übersicht
Beschreibung
Cyclization of 1,6-heptadienes by α-hydroxy radicals
The study titled "Cyclization of 1,6-heptadienes by α-hydroxy radicals" explores the chemical behavior of α-hydroxy isopropyl radicals when they interact with 1,6-heptadienes. These radicals are generated through γ irradiation of 2-propanol or photolysis of 2-propanol in the presence of acetone. The reaction leads to the formation of a compound structurally related to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, specifically a 1-methyl-2-(2-hydroxyethyl)-cyclopentane or its heterocyclic equivalent. The process favors the creation of the cis-disubstituted cyclopentane, indicating a preference in the stereochemistry of the resulting molecule .
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives
In the paper "Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers," researchers delve into the synthesis of novel cyclopentane-based compounds with a hydroxyl group similar to that in 1-(1-Hydroxy-1-methylethyl)cyclopentanol. These compounds were tested for their ability to inhibit the peripheral nerve sodium channel Na(V)1.7, with a focus on their potential off-target effects on the cardiac potassium channel hERG. The study found that the stereochemistry of the hydroxyl group and the nature of the substituents on the phenyl ring, such as fluorinated O-alkyl or alkyl groups, are crucial for the compounds' potency against Na(V)1.7. A leading compound demonstrated effectiveness in rat models for inflammatory and neuropathic pain, suggesting potential therapeutic applications .
Comprehensive Analysis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol
1-(1-Hydroxy-1-methylethyl)cyclopentanol is a compound that features a cyclopentane ring with a hydroxyl-substituted isopropyl group. This structure is closely related to the compounds studied in the provided papers, where the focus is on the synthesis and reactions involving similar cyclopentane derivatives.
Synthesis Analysis
The synthesis of related compounds involves the generation of α-hydroxy isopropyl radicals, which can be achieved through γ irradiation or photolysis of 2-propanol. These radicals add to 1,6-heptadienes to form cyclopentane derivatives . Additionally, the synthesis of cyclopentane-based sodium channel blockers involves careful consideration of the stereochemistry of the hydroxyl group and the substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of 1-(1-Hydroxy-1-methylethyl)cyclopentanol includes a cyclopentane ring, which is a common motif in the compounds studied. The stereochemistry of the hydroxyl group and its position on the cyclopentane ring are critical for the biological activity of these molecules, as seen in the sodium channel blocker research .
Chemical Reactions Analysis
The chemical reactions involving the α-hydroxy isopropyl radicals and 1,6-heptadienes result in the formation of cyclopentane derivatives, with a preference for the cis-disubstituted form . This indicates that the reactions are stereoselective, which is an important consideration in the synthesis of pharmacologically active compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(1-Hydroxy-1-methylethyl)cyclopentanol are not detailed in the provided papers, the studies suggest that the presence of the hydroxyl group and its stereochemistry are significant for the compound's reactivity and potential biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by these structural features, as well as by the presence of other substituents on the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism in Hydrolysis
Research on cyclopentolate hydrochloride, which is related to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, indicates its rapid degradation at higher pH values in alkaline solutions. This degradation produces phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid, suggesting a parallel degradation scheme. Such studies are crucial for understanding the stability and breakdown of related compounds under different conditions (Roy, 1995).
Biofuel Potential
A theoretical study highlights the significance of cyclopentanol, a compound structurally similar to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, as a novel biofuel with high resistance to auto-ignition. This research underlines its potential as an additive to gasoline, emphasizing the importance of understanding its oxidation chemistry for sustainable fuel development (Duan, Zhong, Huang, & Han, 2021).
Allergenic Activity Study
In a study focused on allergenic hydroperoxides, 1-(1-Hydroperoxy-1-methylethyl)cyclohexene, a compound related to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, was synthesized to explore its interaction with proteins. This research is vital for understanding the mechanisms of allergic contact dermatitis and could inform the development of safer compounds (Lepoittevin & Karlberg, 1994).
Eigenschaften
IUPAC Name |
1-(2-hydroxypropan-2-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFIPJASXNDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCCC1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295491 | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-1-methylethyl)cyclopentanol | |
CAS RN |
5607-45-4, 56517-33-0 | |
| Record name | NSC102317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



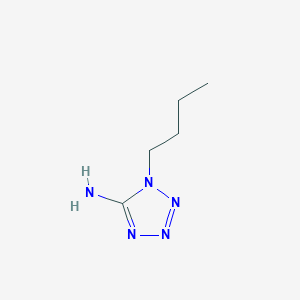
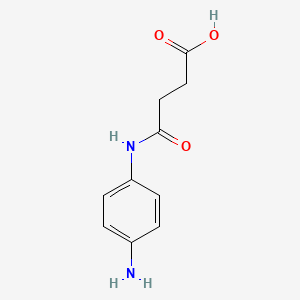
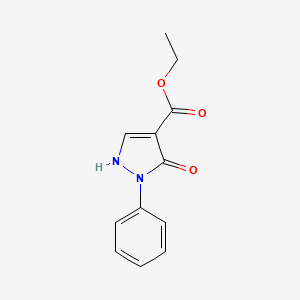
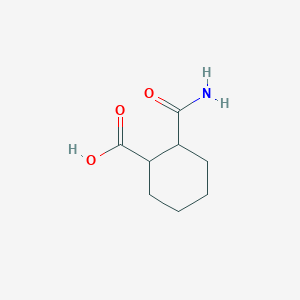
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
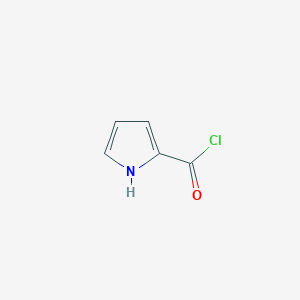
![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)
